[Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane)
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Overview
Description
[Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane) is an organosilicon compound with the molecular formula C18H36Si3. This compound features a benzene ring substituted at the 1, 2, and 4 positions with methylene groups, each of which is further bonded to a trimethylsilane group. The presence of silicon atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane) typically involves the reaction of benzene-1,2,4-triyltrimethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
C6H3(CH2OH)3+3(CH3)3SiCl→C6H3(CH2Si(CH3)3)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methylene groups can be oxidized to form corresponding alcohols or carboxylic acids.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to form benzene-1,2,4-triyltrimethanol and trimethylsilanol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Benzene-1,2,4-triyltrimethanol or benzene-1,2,4-tricarboxylic acid.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Hydrolysis: Benzene-1,2,4-triyltrimethanol and trimethylsilanol.
Scientific Research Applications
[Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane) exerts its effects is largely dependent on its ability to interact with other molecules through its silicon atoms. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. Additionally, the benzene ring provides a rigid framework that can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
[Benzene-1,3,5-triyltris(methylene)]tris(trimethylsilane): Similar structure but with different substitution pattern on the benzene ring.
[Benzene-1,2,4-triyltris(methylene)]tris(dimethylsilane): Similar structure but with dimethylsilane groups instead of trimethylsilane.
Uniqueness
[Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane) is unique due to its specific substitution pattern and the presence of trimethylsilane groups, which impart distinct chemical properties. This compound’s ability to undergo various chemical reactions and form stable complexes makes it valuable in multiple research and industrial applications.
Properties
CAS No. |
62346-95-6 |
---|---|
Molecular Formula |
C18H36Si3 |
Molecular Weight |
336.7 g/mol |
IUPAC Name |
[2,4-bis(trimethylsilylmethyl)phenyl]methyl-trimethylsilane |
InChI |
InChI=1S/C18H36Si3/c1-19(2,3)13-16-10-11-17(14-20(4,5)6)18(12-16)15-21(7,8)9/h10-12H,13-15H2,1-9H3 |
InChI Key |
OODIMAAKPKYKJP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=CC(=C(C=C1)C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
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